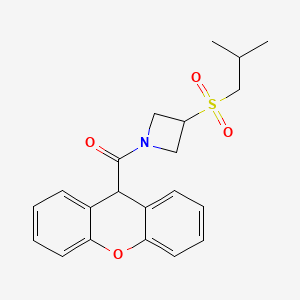
(3-(isobutylsulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(isobutylsulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone is a synthetic organic molecule This compound is notable for its complex structure, combining a sulfonyl-substituted azetidine ring with a xanthenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(isobutylsulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions:
Azetidine Ring Formation: : Starting with the appropriate azetidine precursor, the isobutylsulfonyl group is introduced via sulfonylation, using reagents like isobutylsulfonyl chloride under basic conditions.
Xanthenyl Group Introduction: : The xanthenyl moiety is attached through a nucleophilic substitution reaction. The choice of solvent, temperature, and base can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial-scale production requires optimization of each step to ensure high yield and purity. Methods such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring and xanthenyl moiety. Common oxidizing agents include peracids and molecular oxygen.
Reduction: : Reduction can be achieved using agents like lithium aluminium hydride or catalytic hydrogenation, affecting primarily the sulfonyl and carbonyl groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents (e.g., N-bromosuccinimide), strong acids/bases for catalysis.
Major Products
The primary products depend on the specific reagents and conditions used but often include modified versions of the parent compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The compound can act as a ligand or catalyst in various chemical reactions, facilitating transformations with high specificity and efficiency.
Materials Science: : Its unique structure makes it a candidate for incorporation into novel materials with specific electronic, optical, or mechanical properties.
Biology
Enzyme Inhibition:
Probe Design: : Used in designing fluorescent probes for cellular imaging, exploiting the fluorescent properties of the xanthenyl moiety.
Medicine
Pharmaceutical Development: : Investigated as a lead compound for developing new drugs, particularly for conditions requiring enzyme inhibition or targeted molecular interaction.
Diagnostic Agents: : Potentially used in diagnostic imaging due to its fluorescence.
Industry
Polymers and Resins: : Integration into polymers to enhance durability, stability, or other desired properties.
Coatings and Adhesives: : Utilized in high-performance coatings and adhesives owing to its robust chemical nature.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Molecular Targets: : Interacts with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Affects biochemical pathways involving sulfonyl or carbonyl groups, potentially altering metabolic or signaling cascades.
Fluorescent Properties: : The xanthenyl moiety can be excited by specific wavelengths of light, making it useful in imaging and analytical applications.
Vergleich Mit ähnlichen Verbindungen
Several compounds share structural similarities with (3-(isobutylsulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone:
(3-(isobutylsulfonyl)azetidin-1-yl)methanone: : Similar but lacks the xanthenyl group, limiting its applications in fluorescence.
(9H-xanthen-9-yl)methanone: : Lacks the azetidine ring, resulting in different reactivity and application scope.
Sulfonylated azetidines: : Compounds with different sulfonyl groups exhibit varying degrees of reactivity and stability.
Conclusion
This compound is a versatile compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure facilitates a range of chemical reactions, and its potential as a research tool and industrial material underscores its significance. Further research and development could unlock even more uses for this remarkable molecule.
Eigenschaften
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-14(2)13-27(24,25)15-11-22(12-15)21(23)20-16-7-3-5-9-18(16)26-19-10-6-4-8-17(19)20/h3-10,14-15,20H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWSFZXOWPGFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2783877.png)
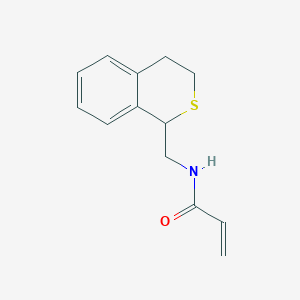
![3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783881.png)
![N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2783882.png)
![Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2783884.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2783886.png)
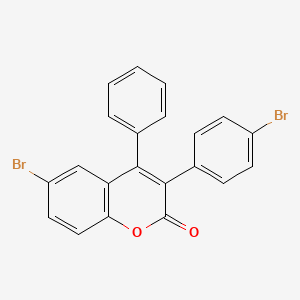
![1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2783889.png)

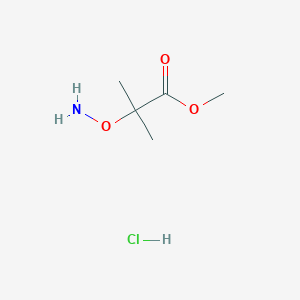
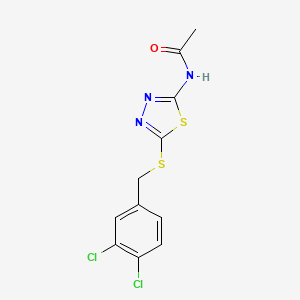
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2783895.png)
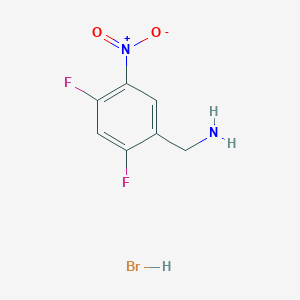
![N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide](/img/structure/B2783900.png)
